molecular formula C11H12O2 B1266882 1-[3-(Allyloxy)phenyl]ethanone CAS No. 58621-54-8

1-[3-(Allyloxy)phenyl]ethanone

Cat. No.: B1266882
CAS No.: 58621-54-8
M. Wt: 176.21 g/mol
InChI Key: ZRQBATDEVGIBAS-UHFFFAOYSA-N
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Description

1-[3-(Allyloxy)phenyl]ethanone, also known as 3-allyloxyacetophenone, is an organic compound with the molecular formula C11H12O2. It is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Allyloxy)phenyl]ethanone typically involves the reaction of 3-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxyacetophenone+Allyl BromideK2CO3,SolventThis compound\text{3-Hydroxyacetophenone} + \text{Allyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 3-Hydroxyacetophenone+Allyl BromideK2​CO3​,Solvent​this compound

Industrial Production Methods

the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Allyloxy)phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The allyloxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

1-[3-(Allyloxy)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Allyloxy)phenyl]ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in metabolic processes, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

1-[3-(Allyloxy)phenyl]ethanone can be compared with other similar compounds, such as:

    3-Methoxyacetophenone: Similar structure but with a methoxy group instead of an allyloxy group.

    3-Ethoxyacetophenone: Contains an ethoxy group instead of an allyloxy group.

    3-Propoxyacetophenone: Features a propoxy group in place of the allyloxy group.

Properties

IUPAC Name

1-(3-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h3-6,8H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQBATDEVGIBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292963
Record name 1-[3-(allyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58621-54-8
Record name 58621-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[3-(allyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To solution of 3-hydroxyacetophenone (2.140 g, 15.72 mmol) in acetone (100 mL) was added potassium carbonate (4.344 g, 31.43 mmol), and 3-bromo-propene (2.282 g, 18.86 mmol) and the reaction was stirred at room temperature for 16 h. The solvent was removed in vacuo and water (25 mL) was added to the reaction mixture and then extracted with ethyl acetate (3×60 mL). The organic extracts were washed with brine (15 mL), dried (Na2SO4) and concentrated to give the title compound which was used as is in the next step.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
4.344 g
Type
reactant
Reaction Step One
Quantity
2.282 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxyacetophenone (1.36 g, 10.0 mmol) was dissolved in acetone (50 mL), then added with potassium carbonate (2.76 g, 20.0 mmol) and allylbromide (1.27 mL, 15.0 mmol) at room temperature, and heated to reflux for 2 hours. The reaction solution was cooled to room temperature, added with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (n-hexane/ethyl acetate=10/1), and 1-(3-(allyloxy)phenyl)ethanone (1.76 g, 100%) was obtained as a pale yellow oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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